molecular formula C8H10N2 B12966561 5-Isopropyl-1H-pyrrole-2-carbonitrile

5-Isopropyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12966561
M. Wt: 134.18 g/mol
InChI Key: JOODNUYQVZRBCW-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an isopropyl group and a nitrile group. Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives of pyrrole.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

5-Isopropyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the isopropyl group, leading to different chemical and biological properties.

    5-Methyl-1H-pyrrole-2-carbonitrile: Substituted with a methyl group instead of an isopropyl group, affecting its reactivity and applications.

    5-Ethyl-1H-pyrrole-2-carbonitrile: Contains an ethyl group, which alters its physical and chemical characteristics.

Uniqueness

5-Isopropyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrrole derivatives and can influence its interactions with biological targets.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-propan-2-yl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C8H10N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,1-2H3

InChI Key

JOODNUYQVZRBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)C#N

Origin of Product

United States

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